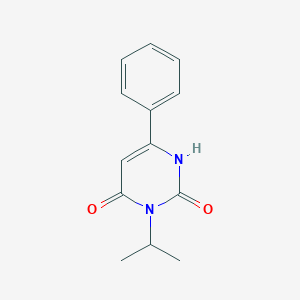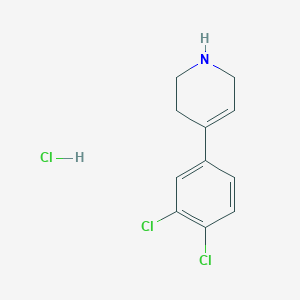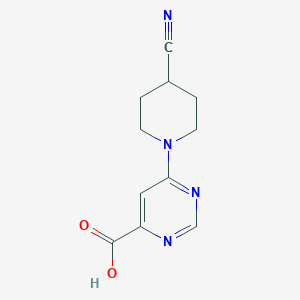
6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid is a synthetic intermediate . It has a molecular formula of C11H12N4O2 and a molecular weight of 232.24 g/mol.
Molecular Structure Analysis
The molecular structure of 6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid consists of a pyrimidine ring attached to a cyanopiperidin-1-yl group . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Pyrimidines, including the compound , have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidines are known to display antioxidant effects . This property makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .
Antimicrobial Applications
Pyrimidines have been found to exhibit antimicrobial activities . This makes them potentially useful in the development of new antimicrobial agents, which are needed to combat the growing problem of antimicrobial resistance .
Antiviral Applications
Pyrimidines also display antiviral activities . This suggests potential applications in the development of antiviral drugs, which are particularly important in the current context of the global pandemic .
Antitumor Applications
Pyrimidines have been found to exhibit antitumor activities . This suggests potential applications in cancer therapy, particularly in the development of new chemotherapeutic agents .
Inhibitory Effects on Collagen Synthesis
Certain pyrimidine derivatives have been found to inhibit collagen synthesis . This property could be potentially useful in the treatment of fibrotic diseases, which are characterized by excessive collagen deposition .
Inhibitory Effects on 5-LOX
Some pyrimidine derivatives have been found to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This suggests potential applications in the treatment of inflammatory diseases .
Herbicidal Applications
Some pyrimidines have been found to exhibit herbicidal activities . This suggests potential applications in agriculture, particularly in the development of new herbicides .
Propriétés
IUPAC Name |
6-(4-cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-6-8-1-3-15(4-2-8)10-5-9(11(16)17)13-7-14-10/h5,7-8H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOINNMIHOQDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



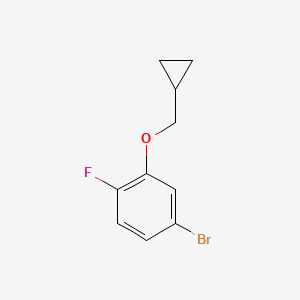

![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)
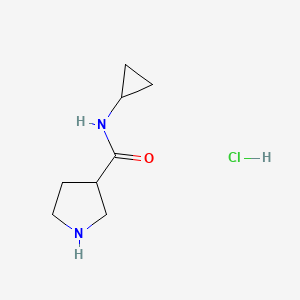


![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)
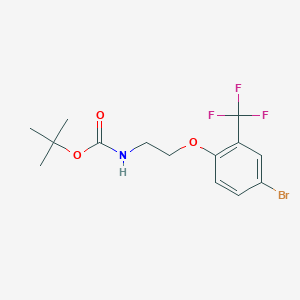

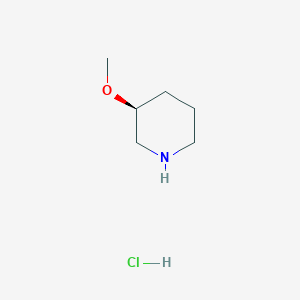
![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
